molecular formula C9H10N2O2S B2780645 1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one CAS No. 2185980-64-5

1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2780645
CAS No.: 2185980-64-5
M. Wt: 210.25
InChI Key: URVQFBMURWHODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one is a compound that features a thiazole ring, an azetidine ring, and a propenone group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of these functional groups makes this compound a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets:

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-8(12)11-5-7(6-11)13-9-10-3-4-14-9/h2-4,7H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVQFBMURWHODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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